2-Acetyl-3-methylpyrazine
Vue d'ensemble
Description
2-Acetyl-3-methylpyrazine is an organic compound with the molecular formula C7H8N2O. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an acetyl group at the 2-position and a methyl group at the 3-position. This compound is known for its distinctive roasted, nutty aroma and is commonly used as a flavoring agent in the food industry .
Mécanisme D'action
Target of Action
2-Acetyl-3-methylpyrazine is primarily used as a flavoring agent . It is known for its nutty odor and flavor . .
Mode of Action
The mode of action of this compound is largely attributed to its organoleptic properties. It imparts a nutty and roasted flavor to food products
Biochemical Pathways
As a flavoring agent, it is likely to interact with olfactory receptors, contributing to the perception of a nutty and roasted flavor
Pharmacokinetics
As a flavoring agent, it is generally recognized as safe for consumption . .
Result of Action
The primary result of the action of this compound is the imparting of a nutty and roasted flavor to food products It is used in various food products for this purpose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylpyrazine can be synthesized through various methods. One common synthetic route involves the acylation of 3-methylpyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, producing this compound as the main product .
Industrial Production Methods: Industrial production of this compound often involves similar acylation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine carboxylic acids.
Reduction: 2-(3-methylpyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological systems, particularly in flavor and aroma research.
Medicine: Research is ongoing into its potential therapeutic effects and its role as a biomarker for certain diseases.
Industry: Widely used in the food and fragrance industries for its distinctive aroma and flavor properties
Comparaison Avec Des Composés Similaires
2-Acetyl-3-methylpyrazine can be compared with other similar compounds in the pyrazine family:
2-Acetyl-3-ethylpyrazine: Similar structure but with an ethyl group instead of a methyl group, leading to different aroma characteristics.
Acetylpyrazine: Lacks the methyl group, resulting in a simpler structure and different flavor profile.
2-Ethyl-3-methylpyrazine: Contains both ethyl and methyl groups, offering a unique combination of aromas
These comparisons highlight the uniqueness of this compound in terms of its specific aroma and flavor properties, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
1-(3-methylpyrazin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOTZOHYZZWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066932 | |
Record name | 1-(3-Methylpyrazinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
265.00 to 266.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.105-1.114 | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23787-80-6 | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23787-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-methyl-2-pyrazinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(3-Methylpyrazinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methylpyrazinyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-3-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U5TEW2Y2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-acetyl-3-methylpyrazine primarily known for?
A1: this compound is primarily recognized for its potent aroma, described as having a nutty, popcorn-like, or burnt odor. [, ] It is a key flavor component in various foods, including brewed black tea and cooked spiny lobster. [, ]
Q2: What is the structure of this compound?
A2: While the provided abstracts do not specify spectroscopic data, they indicate that this compound is a pyrazine derivative with an acetyl group at the 2nd position and a methyl group at the 3rd position of the pyrazine ring. You can find detailed spectroscopic data in chemical databases like PubChem or ChemSpider.
Q3: Has this compound been used in any synthetic applications?
A3: Yes, one study employed this compound as a starting material in a novel synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. This reaction was catalyzed by a cationic quaternary ammonium surfactant in an aqueous micellar medium at room temperature. []
Q4: Are there any studies on the sensory perception of this compound in food?
A4: Research indicates that this compound, even at sub-threshold concentrations, can significantly influence the perception of roasted aroma in soy sauce aroma type Baijiu. This highlights the potential synergistic effect of this compound with other aroma molecules. []
Q5: Have there been any attempts to analyze the contribution of this compound to the overall aroma profile of food?
A5: Yes, surface response methodology was employed to evaluate the contribution of this compound to beef aroma. This research indicated that it possesses a higher predicted aroma score and a lower optimum concentration compared to other compound classes like ketones, aldehydes, alkanes, or saturated alcohols. Interestingly, a combination of this compound and hydrogen sulfide yielded the highest-scoring two-component mixture in the study. []
Q6: Is this compound found naturally in any food products?
A6: Yes, this compound was identified for the first time in black tea, specifically in Darjeeling, Assam, and Uva varieties. The research suggests that variations in the concentration of this and other potent aroma components contribute to the distinct aroma profiles of these black tea types. []
Q7: What analytical techniques have been used to identify and quantify this compound?
A8: Several techniques have been employed, including gas chromatography-mass spectrometry (GC-MS), aroma extract dilution analysis (AEDA), dynamic headspace sampling (DHS), and vacuum simultaneous distillation-solvent extraction (V-SDE). [, ]
Q8: Are there any known derivatives of this compound with potential applications?
A9: Research describes the synthesis and characterization of N’-(this compound)-4-toluenesulfonylhydrazide, a derivative of this compound. This compound has been explored for its luminescent properties upon complexation with Europium (III) and Terbium (III) ions. [, ]
Q9: What challenges are associated with researching flavor compounds like this compound?
A10: One challenge is the complexity of food aroma profiles, often involving numerous volatile compounds with varying odor thresholds and potential synergistic interactions. Isolating and evaluating the contribution of individual compounds within this complex matrix can be demanding. []
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